((plusmn))-Zanubrutinib
Description
Evolution of Bruton's Tyrosine Kinase Inhibition in Hematological Malignancies
The story of Bruton's Tyrosine Kinase (BTK) inhibitors begins with the identification of the BTK gene in 1993. researchgate.net Mutations in this gene were found to cause X-linked agammaglobulinemia (XLA), a genetic disorder characterized by a failure of B-cell maturation, highlighting the crucial role of the BTK protein in B-cell development. clinicaltrialsarena.com BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a key component of the B-cell receptor (BCR) signaling pathway. clinicaltrialsarena.comtandfonline.com This pathway is integral for B-cell proliferation, differentiation, and survival. acs.org
Researchers soon discovered that aberrant activation of the BCR pathway and, consequently, BTK, is a significant driver in the pathogenesis of various B-cell cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. tandfonline.comnih.gov This made BTK a highly attractive therapeutic target. The concept was to block this signaling pathway to inhibit the growth and survival of malignant B-cells. nih.gov
This line of research culminated in the development of ibrutinib (B1684441), the first-in-class, orally administered, covalent BTK inhibitor. acs.orgresearchgate.net Ibrutinib works by forming an irreversible covalent bond with a cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme, leading to its permanent inactivation. nih.govtandfonline.com Approved by the U.S. Food and Drug Administration (FDA) in 2013, ibrutinib profoundly changed the treatment landscape for several B-cell malignancies, demonstrating remarkable efficacy and ushering in an era of chemotherapy-free management for these conditions. researchgate.netresearchgate.net The successful clinical application of ibrutinib validated BTK as a therapeutic target and set the stage for further research and development in this class of inhibitors. researchgate.nettandfonline.com
Rationale for Second-Generation Bruton's Tyrosine Kinase Inhibitor Development
Despite the transformative impact of the first-generation BTK inhibitor, ibrutinib, clinical experience and further research revealed significant limitations, creating a clear rationale for the development of a new generation of inhibitors. These limitations primarily fell into two categories: off-target effects and acquired resistance.
Ibrutinib, while potent against BTK, also inhibits several other kinases at clinically relevant concentrations. nih.gov This lack of complete specificity is due to its binding to other kinases that share structural similarities with BTK. Off-target inhibition of kinases such as epidermal growth factor receptor (EGFR), Tec family kinases, and C-terminal Src kinase (CSK) has been linked to a range of adverse events. clinicaltrialsarena.comresearchgate.nettandfonline.com For instance, inhibition of EGFR can lead to skin toxicities, while effects on other kinases have been associated with an increased risk of bleeding and cardiac issues like atrial fibrillation. clinicaltrialsarena.comtandfonline.comtandfonline.com These toxicities can lead to treatment discontinuation, which has been correlated with poorer outcomes. tandfonline.com
The second major challenge is the development of acquired resistance to ibrutinib. researchgate.net Continuous therapy can lead to the selection of cancer cell clones with specific mutations that circumvent the drug's mechanism of action. The most common resistance mechanism is a mutation in the BTK gene itself, at the Cys481 binding site. tandfonline.comresearchgate.net This mutation, most frequently a change from cysteine to serine (C481S), prevents the formation of the irreversible covalent bond, rendering ibrutinib much less effective. acs.org Another mechanism involves mutations in PLCG2, a gene encoding a protein immediately downstream of BTK in the signaling pathway, which allows the cancer cell to bypass the need for BTK activation. acs.orgnih.govtandfonline.com
These challenges highlighted the need for new BTK inhibitors with improved properties. The primary goals for a second generation of inhibitors were to create molecules with greater selectivity for BTK to minimize off-target toxicities and to explore ways to overcome or delay the onset of resistance. targetedonc.comnih.gov This led to the development of compounds like (±)-zanubrutinib, which were specifically designed to have a "cleaner" kinase inhibition profile. tandfonline.comtargetedonc.com
Table 1: Kinase Inhibition Profile of Ibrutinib vs. (±)-Zanubrutinib This table provides a comparative overview of the number of kinases inhibited by more than 50% by each compound in a preclinical kinase panel assessment, illustrating the greater selectivity of (±)-Zanubrutinib.
| Compound | Number of Off-Target Kinases Inhibited >50% (excluding BTK) |
| Ibrutinib | 17 |
| (±)-Zanubrutinib | 7 |
| Data sourced from a preclinical assessment of 370 kinases. nih.gov |
Genesis and Development Goals of Zanubrutinib (B611923): A Research Perspective
(±)-Zanubrutinib (formerly BGB-3111) was engineered by BeiGene starting in 2012 with specific research objectives aimed at overcoming the known limitations of ibrutinib. tandfonline.com The development process was guided by a structure-activity relationship strategy to create a next-generation BTK inhibitor with an optimized molecular design. nih.govresearchgate.net The core development goals from a research perspective were to achieve:
High Specificity and Potency for BTK: A primary objective was to design a molecule that binds potently and irreversibly to the Cys481 residue of BTK while exhibiting minimal interaction with other kinases. tandfonline.comacs.org Preclinical kinase profiling demonstrated that zanubrutinib was significantly more selective than ibrutinib. nih.govnih.gov For example, in in vitro assays, zanubrutinib was found to be substantially more selective against kinases like ITK, JAK3, and HER2 compared to ibrutinib, which was hypothesized to lead to a better safety profile by avoiding off-target effects. nih.govnih.gov
Improved Pharmacokinetic (PK) Properties: The research aimed for a molecule with excellent oral bioavailability and a PK profile that would ensure sustained BTK inhibition. tandfonline.comtandfonline.com Zanubrutinib was found to have a plasma half-life of approximately 2 to 4 hours and achieved higher plasma concentrations compared to ibrutinib at their respective clinical doses. researchgate.nettandfonline.com A key differentiator identified in research is that zanubrutinib's concentration remains above the half-maximal inhibitory concentration (IC50) level throughout the entire dosing interval. This is not always the case for ibrutinib, meaning newly synthesized BTK protein might not be inhibited until the next dose. nih.govtargetedonc.com
Complete and Sustained BTK Occupancy: A critical research goal was to achieve and maintain high levels of BTK occupancy not just in peripheral blood, but more importantly, in tissue compartments like the lymph nodes where the malignant cells reside. tandfonline.com Preclinical and early-phase studies demonstrated that zanubrutinib achieves complete or near-complete BTK occupancy in peripheral blood mononuclear cells (PBMCs) and, crucially, sustained high levels of occupancy in lymph node biopsies. nih.govtandfonline.comascopubs.org This was considered a potential advantage, as more consistent and deeper inhibition of BTK in all relevant tissues could translate to improved disease control. ascopubs.org
These specific, research-driven development goals—greater selectivity, superior pharmacokinetics, and more durable target occupancy—formed the scientific foundation for the clinical investigation of (±)-zanubrutinib as a potentially more effective and better-tolerated BTK inhibitor. tandfonline.comascopubs.org
Table 2: Preclinical and Pharmacodynamic Comparison This table summarizes key research findings comparing (±)-Zanubrutinib and Ibrutinib on parameters central to their development goals.
| Parameter | Ibrutinib | (±)-Zanubrutinib | Research Rationale |
| Selectivity | Inhibits multiple off-target kinases (e.g., EGFR, TEC, ITK, JAK3) | Higher selectivity for BTK; minimal off-target inhibition | To reduce toxicities associated with off-target kinase inhibition. nih.gov |
| BTK Occupancy (Peripheral Blood) | >90% at approved dose, but can fall below 80% in some patients. nih.gov | Complete and sustained (>95%) occupancy. nih.gov | To ensure continuous inhibition of the target enzyme. |
| BTK Occupancy (Lymph Node) | Not systematically evaluated in dose-finding studies. nih.gov | Median occupancy of 94-100% at approved doses. nih.govtandfonline.com | To maximize target inhibition in the tumor microenvironment. |
| Plasma Concentration | Declines below IC50 level before next dose. nih.gov | Remains above IC50 throughout the dosing interval. nih.gov | To inhibit newly synthesized BTK protein between doses. |
| Data compiled from multiple preclinical and clinical pharmacology studies. nih.govnih.govnih.govtandfonline.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOAOAWBMHREKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Zanubrutinib S Biological Activity
Direct Bruton's Tyrosine Kinase Inhibition by Zanubrutinib (B611923)
Zanubrutinib's primary mechanism is the direct and potent inhibition of BTK activity. nih.gov This is achieved through a specific and irreversible covalent interaction with the enzyme's active site. nih.govresearchgate.net
Covalent Binding to Cysteine-481 Residue of Bruton's Tyrosine Kinase
Zanubrutinib functions as an irreversible inhibitor by forming a covalent bond with a specific amino acid residue within the ATP-binding pocket of BTK. researchgate.netdrugbank.com This residue is Cysteine-481 (Cys-481). patsnap.comresearchgate.net The formation of this bond leads to the permanent inactivation of the BTK enzyme, thereby blocking its kinase activity. researchgate.netnih.gov This covalent binding is a shared characteristic among several BTK inhibitors, including first-generation molecules like ibrutinib (B1684441) and other second-generation inhibitors. researchgate.netmdpi.com The irreversible nature of this interaction ensures sustained inhibition of BTK even as plasma concentrations of the drug fluctuate. nih.gov Studies have demonstrated that this covalent binding leads to high and sustained BTK occupancy in both peripheral blood mononuclear cells (PBMCs) and lymph nodes. nih.govnih.govaacrjournals.org
| Tissue | Dosing Regimen | Median BTK Occupancy |
|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | 320 mg once daily | 100% |
| Peripheral Blood Mononuclear Cells (PBMCs) | 160 mg twice daily | 100% |
| Lymph Nodes | 320 mg once daily | 94% |
| Lymph Nodes | 160 mg twice daily | 100% |
Conformational Changes Induced by Zanubrutinib-Bruton's Tyrosine Kinase Interaction
The binding of Zanubrutinib to the active site of BTK induces significant conformational changes in the enzyme's structure. nih.gov Crystal structures have revealed that Zanubrutinib, similar to other BTK inhibitors, stabilizes the kinase domain in an inactive conformation. nih.gov Specifically, this interaction promotes the 'αC out' position of the C-helix and causes the activation loop to collapse into the kinase active site. nih.govelifesciences.org This stabilization of the inactive state prevents the enzyme from adopting the active conformation required for its catalytic function. elifesciences.org Furthermore, the binding of Zanubrutinib has been shown to cause allosteric effects, inducing long-range changes in the global conformation of the full-length BTK protein. nih.gov These conformational shifts are a key aspect of its inhibitory mechanism, ensuring the enzyme remains in a non-functional state. nih.govelifesciences.org
Downstream Signaling Pathway Modulation by Zanubrutinib
By inhibiting BTK, Zanubrutinib effectively disrupts the signaling cascades that are downstream of this crucial kinase. patsnap.comresearchgate.net This disruption affects several key pathways that are vital for the proliferation, survival, trafficking, and adhesion of malignant B-cells. nih.govdrugbank.com
Inhibition of B-Cell Receptor Signaling Pathways
BTK is a pivotal component of the B-cell receptor (BCR) signaling pathway. patsnap.compatsnap.com The BCR pathway is essential for normal B-cell development and is frequently dysregulated in B-cell malignancies, contributing to uncontrolled cell growth. patsnap.comviamedica.plnih.gov Upon activation of the BCR, a cascade of signaling events is initiated, with BTK playing a central role in transmitting signals downstream. patsnap.com Zanubrutinib's inhibition of BTK blocks this signal transmission. patsnap.com Preclinical studies have shown that Zanubrutinib inhibits BTK autophosphorylation triggered by BCR aggregation and also impedes the signaling of downstream molecules like PLCγ2. cancer-research-network.com This blockade of BCR signaling ultimately inhibits the proliferation and survival of malignant B-cells. nih.govdrugbank.com
Disruption of NF-κB Signaling Cascades
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical downstream effector of BCR signaling and plays a significant role in promoting the survival of malignant B-cells. nih.govnih.gov BTK-dependent activation of NF-κB is a key process in many B-cell malignancies. nih.govnih.gov By inhibiting BTK, Zanubrutinib effectively blocks the downstream pathways that lead to the activation of NF-κB. researchgate.net This disruption of the NF-κB signaling cascade is a crucial component of Zanubrutinib's anti-cancer activity, as it helps to suppress the pro-survival signals that are constitutive in many B-cell cancers. researchgate.netnih.gov
Attenuation of PI3K/Akt Pathway Activation
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical downstream signaling route that is modulated by BTK activity. patsnap.commdpi.com This pathway is fundamental in regulating cell survival, proliferation, and metabolism in various cancers, including B-cell lymphomas. mdpi.comcam.ac.uk Activation of the PI3K/Akt pathway is often dysregulated in these malignancies. mdpi.com Research has demonstrated that Zanubrutinib can inhibit the activation of Akt. cancer-research-network.comnih.gov Specifically, it has been shown to effectively inhibit the phosphorylation of downstream kinases such as Akt and ERK, which are key mediators of survival and proliferation signals. nih.govresearchgate.net By attenuating the activation of the PI3K/Akt pathway, Zanubrutinib further contributes to the inhibition of malignant B-cell growth and survival. cancer-research-network.comnih.gov
| Downstream Kinase | Effect of Zanubrutinib | Signaling Pathway |
|---|---|---|
| PLCγ2 | Inhibition of phosphorylation | B-Cell Receptor Signaling |
| Akt | Inhibition of phosphorylation | PI3K/Akt Pathway |
| ERK | Inhibition of phosphorylation | PI3K/Akt Pathway |
Cellular and Molecular Responses to Zanubrutinib Inhibition
Zanubrutinib is a potent and highly selective second-generation inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in the B-cell antigen receptor (BCR) pathway. patsnap.comnih.gov Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity. patsnap.comnih.gov This targeted inhibition disrupts the downstream signaling cascades that are essential for the survival, proliferation, and interaction of malignant B-cells with their microenvironment. patsnap.comvaluebasedcancer.com
Impact on Malignant B-Cell Proliferation and Viability in Preclinical Models
In preclinical studies, zanubrutinib has demonstrated significant anti-tumor activity by inhibiting the proliferation of malignant B-cells and reducing tumor growth. nih.govresearchgate.net The BCR signaling pathway, of which BTK is a key component, is crucial for the development and survival of both normal and malignant B-cells. patsnap.comnih.gov Upon activation, BTK triggers a cascade of downstream signaling events, including the activation of pathways like PI3K-AKT and NF-κB, which promote cell survival and proliferation. patsnap.comresearchgate.net
Regulation of Cellular Trafficking, Chemotaxis, and Adhesion Mechanisms
The interaction of malignant B-cells with their protective microenvironments, such as lymph nodes and bone marrow, is critical for their survival and proliferation. valuebasedcancer.com This interaction is mediated by cellular trafficking, chemotaxis (cell movement in response to chemical signals), and adhesion. valuebasedcancer.comnih.gov BTK plays a pivotal role in these processes by mediating signaling from chemokine receptors. valuebasedcancer.com
Zanubrutinib's inhibition of BTK disrupts these vital functions. By blocking BTK signaling, zanubrutinib interferes with the ability of malignant B-cells to migrate towards and adhere to supportive stromal cells within these microenvironments. valuebasedcancer.comdrugbank.com This disruption of crosstalk between the cancerous B-cells and their milieu is a key aspect of zanubrutinib's therapeutic effect. valuebasedcancer.comdrugbank.com The inhibition of adhesion and trafficking effectively flushes the malignant B-cells out of their protective niches and into the peripheral blood, where they are more susceptible to apoptosis.
Off-Target Kinase Selectivity and Its Academic Implications for Zanubrutinib
Zanubrutinib was specifically designed to have greater selectivity for BTK and to minimize off-target activities that are associated with first-generation BTK inhibitors like ibrutinib. tandfonline.comnih.gov This increased selectivity is attributed to its chemical structure, which allows for more precise targeting of BTK while having less of an effect on other structurally related kinases. patsnap.comnih.gov This enhanced specificity has been confirmed in preclinical studies and has important implications for reducing off-target side effects. nih.govresearchgate.net
Differential Inhibition Profile Against TEC-Family Kinases (e.g., ITK, TEC)
Zanubrutinib exhibits a more favorable off-target profile against other members of the TEC kinase family, such as Interleukin-2-inducible T-cell kinase (ITK) and Tyrosine-protein kinase TEC, compared to ibrutinib. nih.govresearchgate.net While ibrutinib inhibits these kinases to a greater extent, zanubrutinib's inhibitory activity against them is significantly lower. nih.govresearchgate.net For example, zanubrutinib demonstrated an 88-fold greater selectivity for BTK over TEC. tandfonline.com The off-target inhibition of ITK, in particular, has been linked to certain adverse effects, and zanubrutinib's lower activity against this kinase may contribute to its distinct tolerability profile. nih.gov
Selectivity Against EGFR-Family Kinases (e.g., EGFR, HER2, HER4)
The epidermal growth factor receptor (EGFR) family of kinases, including EGFR (also known as HER1), HER2, and HER4, are involved in various cellular processes, and their off-target inhibition can lead to toxicities. ehaweb.orgmdpi.com Zanubrutinib was designed to have minimal activity against these kinases. ehaweb.orgnih.gov In contrast to ibrutinib, which has been shown to inhibit EGFR, zanubrutinib displays significantly less off-target inhibition of the EGFR family. researchgate.netehaweb.org For instance, zanubrutinib showed a 13.8-fold higher selectivity for BTK over HER4. tandfonline.com This improved selectivity is thought to contribute to a lower incidence of certain side effects. tandfonline.comehaweb.org
Specificity Regarding Janus Kinase 3 (JAK3) and Src Family Kinases (e.g., FGR, FRK, LCK, BLK)
Table 1: Kinase Selectivity of Zanubrutinib
| Kinase | Family | Zanubrutinib Selectivity Ratio (IC50 Off-target / IC50 BTK) |
|---|---|---|
| TEC | TEC Family | 88 |
| HER4 | EGFR Family | 13.8 |
| JAK3 | Janus Kinase | 2754 |
Immunomodulatory Effects of Zanubrutinib
((±))-Zanubrutinib, a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor, demonstrates significant immunomodulatory activities that contribute to its anti-tumor effects. Beyond its direct action on malignant B-cells, zanubrutinib alters the tumor microenvironment by influencing the function of key immune cells. This modulation can lead to a restoration of anti-tumor immunity by affecting T-cell activation pathways and the function of immunosuppressive cell populations.
Modulation of Programmed Death-1 (PD-1) and Cytotoxic T Lymphocyte-Associated Antigen-4 (CTLA-4) Expression on T-Cells
Zanubrutinib has been observed to modulate crucial immune checkpoint molecules on T-cells, including Programmed Death-1 (PD-1) and Cytotoxic T Lymphocyte-Associated Antigen-4 (CTLA-4). These receptors are key negative regulators of T-cell function that tumors can exploit to evade immune surveillance.
In clinical studies involving patients with chronic lymphocytic leukemia (CLL), long-term treatment with zanubrutinib has been shown to decrease the expression of both PD-1 and CTLA-4 on CD4+ and CD8+ T-cells. nih.gov One study analyzing 25 patients with relapsed or refractory CLL/SLL found a significant reduction in the expression intensity of PD-1 on total CD4+ and CD8+ T-cells. nih.gov The same study also noted a decrease in CTLA-4 expression on total CD4+ T-cells. nih.gov This downregulation of inhibitory receptors is a key mechanism for reinvigorating T-cells and enhancing their anti-tumor capabilities.
Interestingly, the immunomodulatory effects of BTK inhibitors may be nuanced. An in vitro study comparing zanubrutinib with the first-generation BTK inhibitor ibrutinib found that while ibrutinib could decrease the expression of PD-1 on CD19 CAR-T cells when co-cultured with lymphoma cells, zanubrutinib did not have this effect. nih.gov This suggests that some immunomodulatory actions might be linked to the off-target kinase inhibition seen with ibrutinib, which is less prominent with the more selective zanubrutinib. nih.gov
The following table summarizes research findings on the modulation of T-cell checkpoint proteins by zanubrutinib.
| T-Cell Marker | T-Cell Subset | Observed Effect of Zanubrutinib | Source |
| PD-1 | Total CD4+ | Decreased Expression Intensity | nih.gov |
| PD-1 | Total CD8+ | Decreased Expression Intensity | nih.govnih.gov |
| CTLA-4 | Total CD4+ | Decreased Expression | nih.govnih.gov |
| CTLA-4 | Total CD8+ | Decreased Expression | nih.gov |
Influence on Suppressor Cell Functions and T-Cell Exhaustion Mechanisms
Zanubrutinib also influences the immune landscape by affecting suppressor cell populations and mechanisms related to T-cell exhaustion. This state of T-cell dysfunction is characterized by the high and sustained expression of inhibitory receptors like PD-1 and a reduced capacity to perform effector functions, which is common in the tumor microenvironment. mdpi.comnih.gov
By downregulating PD-1 and CTLA-4, zanubrutinib directly counteracts T-cell exhaustion. nih.gov Clinical findings suggest that zanubrutinib can regulate the immune system primarily by improving T-cell exhaustion. nih.gov This restoration of T-cell function is critical for a sustained anti-tumor immune response.
Furthermore, zanubrutinib impacts the function of regulatory T-cells (Tregs), a key immunosuppressive cell type. Studies in CLL patients have shown that zanubrutinib treatment can lead to a decrease in the absolute numbers of Tregs. nih.gov Additionally, a reduction in the expression of the inhibitory molecule CTLA-4 on Tregs has been observed following zanubrutinib therapy. nih.gov
Another critical population of suppressor cells is the myeloid-derived suppressor cells (MDSCs), which are immature myeloid cells known to suppress T-cell responses. mdpi.comresearchgate.net Research has established that BTK is expressed by MDSCs and is important for their function. nih.govnih.gov Studies with the BTK inhibitor ibrutinib have demonstrated that it can impair the immunosuppressive functions of MDSCs, such as nitric oxide production, and reduce their frequency in both the spleen and the tumor itself. nih.govnih.gov This suggests that targeting BTK can mitigate MDSC-mediated immunosuppression, a principle that likely extends to the highly selective BTK inhibition by zanubrutinib.
The table below details the effects of zanubrutinib on suppressor cells and T-cell exhaustion.
| Immunomodulatory Target | Specific Effect of Zanubrutinib | Implication for Anti-Tumor Immunity |
| T-Cell Exhaustion | Decreased expression of PD-1 and CTLA-4 on T-cells nih.govnih.gov | Reversal of T-cell dysfunction, enhanced effector function |
| Regulatory T-cells (Tregs) | Reduction in Treg numbers nih.gov | Reduced suppression of effector T-cells |
| Regulatory T-cells (Tregs) | Decreased CTLA-4 expression on Tregs nih.gov | Impaired Treg suppressive capacity |
| Myeloid-Derived Suppressor Cells (MDSCs) | BTK is expressed on MDSCs and its inhibition (shown with ibrutinib) impairs their function and reduces their numbers nih.govnih.gov | Alleviation of myeloid-mediated immunosuppression |
Preclinical Pharmacological Characterization and Efficacy Studies of Zanubrutinib
In Vitro Anti-Proliferative and Apoptotic Effects of Zanubrutinib (B611923)
Dose-Dependent Inhibition of Malignant B-Cell Lines
Zanubrutinib has demonstrated potent anti-proliferative activity in a dose-dependent manner across a range of malignant B-cell lines. This inhibitory effect is a direct consequence of its high affinity and sustained inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway that is essential for B-cell proliferation and survival.
In vitro studies have quantified the half-maximal inhibitory concentration (IC50) of zanubrutinib in various lymphoma cell lines. For instance, in mantle cell lymphoma (MCL) cell lines, zanubrutinib exhibited IC50 values of 1.487 μM in Jeko-1 cells and 5.884 μM in Mino cells after 72 hours of treatment. Further studies have shown its potent activity in the nanomolar range in other lymphoma cell lines, including the MCL cell line REC1 (IC50 0.9 nM) and the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) cell lines TMD8 (IC50 0.4 nM) and OCI-Ly-10 (IC50 1.5 nM).
Table 1: In Vitro Anti-Proliferative Activity of Zanubrutinib in Malignant B-Cell Lines
| Cell Line | B-Cell Malignancy Subtype | IC50 Value | Reference |
|---|---|---|---|
| Jeko-1 | Mantle Cell Lymphoma (MCL) | 1.487 μM | |
| Mino | Mantle Cell Lymphoma (MCL) | 5.884 μM | |
| REC1 | Mantle Cell Lymphoma (MCL) | 0.9 nM | |
| TMD8 | Diffuse Large B-Cell Lymphoma (DLBCL), ABC Subtype | 0.4 nM | |
| OCI-Ly-10 | Diffuse Large B-Cell Lymphoma (DLBCL), ABC Subtype | 1.5 nM |
Induction of Apoptosis in Various Lymphoid Cell Lines
Beyond its anti-proliferative effects, zanubrutinib actively induces apoptosis, or programmed cell death, in lymphoid cancer cells. This is a crucial mechanism for eliminating malignant B-cells. Preclinical studies have shown that zanubrutinib induces moderate apoptosis in both the ibrutinib-sensitive JeKo-1 and the ibrutinib-resistant Mino MCL cell lines. This induction of apoptosis is accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, which are key molecular markers of the apoptotic cascade.
Further research has demonstrated that zanubrutinib's ability to induce apoptosis is time-dependent in various lymphoma cell lines. The disruption of the AKT/mTOR signaling and NF-κB function by zanubrutinib is also believed to contribute to its apoptotic effects in MCL cells.
In Vivo Efficacy Studies of Zanubrutinib in Xenograft Models
Tumor Growth Inhibition in B-Cell Lymphoma Xenografts (e.g., OCI-LY10)
The in vitro anti-tumor activity of zanubrutinib has been substantiated in in vivo preclinical models. In xenograft models using the OCI-LY10 DLBCL cell line, oral administration of zanubrutinib led to significant tumor growth inhibition (TGI). Specifically, twice-daily administration of zanubrutinib at doses of 2.5 mg/kg and 7.5 mg/kg resulted in a TGI of 76% and 88%, respectively.
Table 2: In Vivo Efficacy of Zanubrutinib in B-Cell Lymphoma Xenograft Models
| Xenograft Model | B-Cell Malignancy | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|
| OCI-LY10 | Diffuse Large B-Cell Lymphoma (DLBCL) | 2.5 mg/kg, p.o., BID | 76% | |
| OCI-LY10 | Diffuse Large B-Cell Lymphoma (DLBCL) | 7.5 mg/kg, p.o., BID | 88% | |
| MCL PDX | Mantle Cell Lymphoma (MCL) | 30 mg/kg, p.o., BID | Significant Inhibition |
Effects on Leukemia Infiltration and Development in Preclinical Models
Preclinical research suggests that BTK inhibition can impact the development and tissue infiltration of leukemia cells. While direct studies quantifying the effect of zanubrutinib on leukemia infiltration in preclinical models are not extensively detailed in the available literature, the mechanism of action of BTK inhibitors provides a strong rationale for such effects. BTK is crucial for the signaling of chemokine receptors that mediate the homing and migration of B-cells.
Comparative Preclinical Analyses of Zanubrutinib with Other Bruton's Tyrosine Kinase Inhibitors
Comparative Selectivity and Potency against Bruton's Tyrosine Kinase and Off-Targets
Zanubrutinib was engineered to form a covalent bond with the cysteine 481 residue within the ATP-binding pocket of BTK, leading to its irreversible inhibition. researchgate.netpatsnap.com While it shares this mechanism with other covalent BTK inhibitors, its distinction lies in its kinase selectivity profile. targetedonc.com
Biochemical assays demonstrate that zanubrutinib is a potent inhibitor of BTK. nih.gov When compared directly in the same biochemical assay, the half-maximal inhibitory concentration (IC50) values for zanubrutinib and ibrutinib (B1684441) were 0.3 nM and 0.18 nM, respectively. tandfonline.com However, its primary advantage is its heightened selectivity against other kinases, which are often implicated in the off-target effects of less specific inhibitors. tandfonline.comclausiuspress.com
A kinase profile assessment of 370 kinases showed that zanubrutinib inhibited only seven kinases by more than 50%, whereas ibrutinib inhibited 17 kinases other than BTK to the same extent. nih.gov This increased selectivity is thought to contribute to a more favorable preclinical profile. researchgate.net Zanubrutinib has demonstrated significantly less activity against several off-target kinases compared to ibrutinib, including Epidermal Growth Factor Receptor (EGFR), Janus kinase 3 (JAK3), Interleukin-2-inducible T-cell kinase (ITK), and Tyrosine kinase expressed in hepatocellular carcinoma (TEC). tandfonline.comnih.gov
| Kinase | Zanubrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib (B560132) IC50 (nM) | Selectivity Ratio (Off-Target IC50 / BTK IC50) - Zanubrutinib |
|---|---|---|---|---|
| BTK | 0.3 | 0.18 | 3 | - |
| TEC | 26.4 | 7.5 | 169 | 88 |
| EGFR | >1000 | 5.6 | >1000 | >3333 |
| JAK3 | 826 | 16.5 | >1000 | 2754 |
| HER4 | 4.14 | 0.7 | 13.6 | 13.8 |
This table presents the half-maximal inhibitory concentration (IC50) values for zanubrutinib and comparator BTK inhibitors against BTK and selected off-target kinases. The selectivity ratio for zanubrutinib highlights its specificity for BTK. tandfonline.com
Comparative Effects on Cellular Signaling Pathways
The therapeutic effect of zanubrutinib stems from its potent inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. patsnap.com This pathway is fundamental for B-cell development, proliferation, and survival. nih.gov By irreversibly binding to BTK, zanubrutinib effectively blocks the downstream signaling cascade, including pathways like PI3K-AKT and NF-κB, which are essential for the survival of malignant B-cells. patsnap.com This disruption of BCR signaling ultimately inhibits the proliferation of malignant B-cells and promotes apoptosis (programmed cell death). patsnap.comresearchgate.nettandfonline.com In preclinical studies, this mechanism has been shown to reduce tumor growth. nih.govnih.gov
Preclinical Investigations of Zanubrutinib in Specific Malignancies
Preclinical models have been instrumental in demonstrating the potential efficacy of zanubrutinib across various B-cell malignancies.
Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma Preclinical Models
In preclinical models of Chronic Lymphocytic Leukemia (CLL), BTK deficiency has been shown to delay the development and reduce the infiltration of leukemic cells. tandfonline.com Zanubrutinib's potent and selective inhibition of BTK was demonstrated to effectively promote apoptosis and hinder CLL development in these models. nih.govtandfonline.com Early-phase studies, building on this preclinical evidence, showed that zanubrutinib could achieve complete and sustained BTK occupancy in both peripheral blood and lymph nodes of CLL patients. preprints.orgnih.gov This high level of target engagement is a key factor in its observed anti-tumor activity. nih.gov
Mantle Cell Lymphoma Preclinical Models
Mantle Cell Lymphoma (MCL) is another B-cell malignancy where the BCR signaling pathway is a crucial therapeutic target. nih.gov Preclinical studies demonstrated that zanubrutinib effectively inhibited the proliferation of malignant B-cells and curtailed tumor growth in MCL models. nih.govresearchgate.netnih.govresearchgate.net These promising preclinical findings provided a strong rationale for its clinical development in patients with MCL. nih.gov
Potential for Repurposing Zanubrutinib in Solid Tumors: In Vitro Studies (e.g., HER2-positive Breast Cancer)
Recent in vitro research has explored the potential of repurposing zanubrutinib for solid tumors, particularly those where relevant kinases are active. Human Epidermal Growth Factor Receptor 2 (HER2) has been identified as a potential off-target kinase for some BTK inhibitors. nih.gov
Studies have investigated the anticancer effects of zanubrutinib in HER2-positive breast cancer cell lines. nih.gov The findings suggest that zanubrutinib can act as an inhibitor of the HER2 signaling pathway, displaying antiproliferative effects in these cancer cells. nih.govnih.gov It effectively inhibits the phosphorylation of proteins within the ERBB signaling cascade, including the downstream kinases Akt and ERK, which are critical for cancer cell survival and proliferation. nih.govresearchgate.netresearchgate.net In these studies, zanubrutinib induced G1 cell cycle arrest and suppressed colony formation in HER2-positive breast cancer cells. nih.gov The sensitivity of these cell lines was observed at submicromolar concentrations. larvol.com
| HER2-Positive Breast Cancer Cell Line | Zanubrutinib GI50 (μM) |
|---|---|
| BT474 | 0.17 |
| SKBR3 | 0.23 |
| AU565 | 0.09 |
| EFM192A | 0.88 |
This table shows the 50% growth inhibition (GI50) concentrations of zanubrutinib in various HER2-positive breast cancer cell lines from in vitro studies, indicating a potent antiproliferative effect. nih.govlarvol.com These preclinical findings propose zanubrutinib as a candidate for further investigation in HER2-amplified solid tumors. nih.govresearchgate.net
Structure Activity Relationship Sar and Rational Design of Zanubrutinib
Computational and Medicinal Chemistry Approaches in Zanubrutinib (B611923) Discovery
Zanubrutinib was engineered to maximize BTK occupancy and selectivity, thereby improving upon the first-generation inhibitor, ibrutinib (B1684441). researchgate.net The design strategy aimed to reduce inhibition of other kinases, such as those in the TEC and EGFR families, which is thought to contribute to adverse effects. frontiersin.org
The core strategy in the development of Zanubrutinib was to enhance its specificity for BTK while minimizing off-target binding. nih.gov This was achieved through a design process that ultimately led to a potent, selective, and irreversible BTK inhibitor. acs.org Preclinical kinase profiling demonstrated that Zanubrutinib is more selective than ibrutinib. nih.govbeonemedinfo.com For instance, while ibrutinib inhibited 17 kinases other than BTK by more than 50%, Zanubrutinib only showed this level of inhibition for seven other kinases. nih.gov This increased selectivity is a key feature of its design, aiming to provide sustained BTK inhibition. nih.gov
The enzymatic properties of Zanubrutinib were optimized to ensure potent and irreversible inhibition of BTK. Like other covalent inhibitors, it was designed to form a permanent bond with a specific residue in the BTK active site. nih.gov This approach ensures prolonged inactivation of the enzyme.
The discovery of Zanubrutinib involved the synthesis and evaluation of various fused-ring compounds. acs.org The process began with reversible inhibitors which were then modified to include a reactive group (a warhead) to enable irreversible binding. This significantly increased the potency of the compound.
Further optimization focused on the core structure of the molecule. Initial explorations with different chemical scaffolds revealed that seemingly minor changes could dramatically impact selectivity. For example, replacing a piperidine (B6355638) linker with aromatic rings maintained on-target activity but led to a loss of selectivity over the epidermal growth factor receptor (EGFR). This highlighted the critical role of specific structural elements in achieving the desired selectivity profile. The transition from a tricyclic compound to a bicyclic pyrazolopyrimidine core, and the subsequent reduction of the pyrimidine (B1678525) ring, resulted in a more than 300-fold improvement in biochemical activity. This systematic modification and testing approach was crucial for optimizing both binding affinity and selectivity. acs.org
Molecular Interactions and Binding Modes of Zanubrutinib
The precise way Zanubrutinib binds to BTK has been elucidated through advanced structural biology techniques, revealing the key interactions that underpin its potency and selectivity.
The defining interaction for Zanubrutinib's mechanism of action is the formation of an irreversible, covalent bond with Cysteine 481 (Cys481). nih.govresearchgate.net This specific cysteine residue is located within the adenosine (B11128) triphosphate (ATP)-binding pocket of BTK. nih.govresearchgate.net The acrylamide (B121943) group on Zanubrutinib acts as a Michael acceptor, reacting with the thiol group of Cys481 to form a stable bond, thus permanently inactivating the enzyme. plos.org
In addition to the crucial covalent bond, the stability of the Zanubrutinib-BTK complex is reinforced by other interactions. As identified in crystallographic studies, the hydrogen bonds with residues Glu475 and Met477 in the hinge region are vital for anchoring the inhibitor in the active site, ensuring the correct orientation for the covalent reaction to occur. nih.gov
Comparative Structural Analysis of Zanubrutinib with Other Covalent Bruton's Tyrosine Kinase Inhibitors
Zanubrutinib is a second-generation BTK inhibitor, developed to improve upon the first-in-class inhibitor, ibrutinib, and shares the class with acalabrutinib (B560132). targetedonc.comclausiuspress.com While all three are irreversible covalent inhibitors that target Cys481, their structural differences lead to distinct selectivity profiles and off-target activities. researchgate.nethematologyandoncology.net
Zanubrutinib and ibrutinib both utilize an acrylamide "warhead" to bind to Cys481, whereas acalabrutinib employs a butynamide group. plos.org These differences in their chemical structures contribute to their varying kinase inhibition profiles. nih.gov Zanubrutinib was specifically designed to minimize off-target inhibition of kinases such as EGFR, ITK, TEC, and JAK3. frontiersin.orgnih.gov This enhanced selectivity is believed to contribute to a different side-effect profile compared to ibrutinib. frontiersin.org Acalabrutinib is also more selective than ibrutinib. targetedonc.com
The following tables provide a comparative overview of the biochemical potency and selectivity of these three inhibitors against BTK and other key kinases.
| Kinase | Zanubrutinib (nM) | Ibrutinib (nM) | Acalabrutinib (nM) |
|---|---|---|---|
| BTK | 0.5 | 1.5 | 5.1 |
| TEC | 44 | 10 | - |
| ITK | >10000 | 11 | - |
| EGFR | >10000 | 13 | >10000 |
| JAK3 | 1377 | >10000 | - |
| Kinase | Zanubrutinib | Ibrutinib |
|---|---|---|
| TEC | 88 | 6.7 |
| HER2 | 176 | 4.3 |
| HER4 | 13.8 | - |
| JAK3 | 2754 | - |
Data sourced from multiple preclinical studies. tandfonline.com Dashes indicate data not consistently reported in comparative analyses.
These data illustrate the successful outcome of the rational design strategy for Zanubrutinib, which resulted in a highly potent BTK inhibitor with significantly improved selectivity over other kinases compared to the first-generation compound, ibrutinib. tandfonline.com
Molecular Mechanisms of Resistance to Zanubrutinib and Preclinical Strategies for Overcoming Resistance
Intrinsic Molecular Resistance Mechanisms to Zanubrutinib (B611923)
Intrinsic resistance mechanisms involve genetic alterations in the direct targets of zanubrutinib or closely related signaling molecules, which either prevent the drug from binding effectively or restore downstream signaling despite BTK inhibition.
Bruton's Tyrosine Kinase Gene Mutations (e.g., C481S, L528W)
Mutations in the BTK gene are a primary mechanism of acquired resistance to covalent BTK inhibitors, including zanubrutinib. ashpublications.orgnih.gov These mutations often occur at the site of covalent binding or at other locations that affect the kinase's conformation and activity.
The most well-characterized mutation is the cysteine-to-serine substitution at codon 481 (C481S). ashpublications.orgnih.gov Zanubrutinib, like other covalent BTK inhibitors, forms an irreversible bond with the cysteine at this position, leading to sustained inhibition of the kinase. The C481S mutation replaces the crucial cysteine with a serine, which prevents this covalent binding and renders the inhibitor less effective. nih.gov While still a relevant mechanism of resistance, the landscape of BTK mutations in the context of zanubrutinib therapy has shown some distinct features compared to the first-generation inhibitor, ibrutinib (B1684441).
A notable finding in patients progressing on zanubrutinib is the emergence of the L528W mutation. mdpi.comresearchgate.net This mutation, located in the kinase domain, appears to be more prevalent in zanubrutinib-resistant cases compared to those resistant to ibrutinib. iwmf.comresearchgate.net One study reported that the L528W mutation was significantly more likely to be acquired in patients progressing on zanubrutinib (54%) compared to those on ibrutinib (4%). mdpi.com The L528W mutation is considered a "kinase-dead" mutation, meaning it impairs the enzymatic activity of BTK. iwmf.com Despite this, it confers resistance, potentially by stabilizing a conformation of the BTK protein that allows for downstream signaling independent of its kinase function or through interactions with other kinases. iwmf.com In some instances, the L528W mutation has been observed to coexist with C481 mutations. mdpi.com
Other, less frequent BTK mutations have also been identified in the context of zanubrutinib resistance, such as those at the T474 and A428D codons. iwmf.comashpublications.org The T474I mutation, for example, has been found to coexist with C481S in some cases. iwmf.com These non-C481 mutations can also impair the binding of covalent inhibitors and contribute to resistance. iwmf.comashpublications.org
| BTK Gene Mutation | Effect on Zanubrutinib Interaction | Prevalence in Zanubrutinib Resistance | References |
| C481S | Prevents covalent binding of zanubrutinib to BTK. | Found in a significant percentage of patients, though potentially less dominant than L528W in some cohorts. | mdpi.comnih.govjnccn.org |
| L528W | "Kinase-dead" mutation; confers resistance through mechanisms that may be independent of direct kinase activity. | Significantly more prevalent in patients progressing on zanubrutinib compared to ibrutinib. | iwmf.commdpi.comresearchgate.net |
| T474I/M | Can affect inhibitor binding and has been observed in combination with C481S mutations. | Less common than C481S and L528W. | iwmf.comashpublications.org |
| A428D | Impairs the binding affinity of zanubrutinib. | Identified as a potential resistance mutation in in vitro models. | iwmf.com |
Phospholipase C Gamma 2 (PLCG2) Gene Mutations (e.g., S707Y, R665W, L845F)
Downstream of BTK, Phospholipase C Gamma 2 (PLCG2) is a critical signaling molecule. Gain-of-function mutations in the PLCG2 gene can lead to the reactivation of the B-cell receptor (BCR) signaling pathway, even in the presence of effective BTK inhibition by zanubrutinib. nih.govnih.gov These mutations render PLCG2 constitutively active or hypersensitive to upstream signals, thereby bypassing the need for BTK-mediated activation. nih.govnih.gov
Several specific PLCG2 mutations have been implicated in resistance to BTK inhibitors, including S707Y, R665W, and L845F. nih.govhaematologica.orgresearchgate.net These mutations are often located in regulatory domains of the PLCG2 protein, leading to its hypermorphic activity. nih.gov For instance, the R665W and L845F mutations have been shown to increase the cytosolic calcium concentration following BCR ligation, a key downstream event of PLCG2 activation, even in the presence of a BTK inhibitor. nih.govnih.gov
While PLCG2 mutations are a known resistance mechanism for BTK inhibitors as a class, their prevalence in zanubrutinib-specific resistance may be lower compared to BTK mutations. mdpi.com In one study, none of the patients progressing on zanubrutinib manifested a PLCG2 mutation. mdpi.com However, other research has identified the emergence of multiple PLCG2 mutations (S707F, L845F, R665W) in a patient following progression on zanubrutinib, indicating that this remains a relevant, albeit potentially less frequent, mechanism of resistance. haematologica.org There has also been a reported case of a patient with marginal zone lymphoma acquiring co-mutations in both BTK (C481S) and PLCG2 while on zanubrutinib therapy. nih.govjnccn.org
| PLCG2 Gene Mutation | Effect on Protein Function | Mechanism of Resistance | References |
| S707Y/F | Leads to hypermorphic activity of PLCG2. | Bypasses the need for BTK-mediated activation, restoring downstream BCR signaling. | nih.govhaematologica.orgresearchgate.net |
| R665W | Results in a hyperfunctional enzyme that is more sensitive to upstream signals. | Sustains calcium influx and downstream signaling despite BTK inhibition. | nih.govnih.govhaematologica.org |
| L845F | Confers a gain-of-function to PLCG2, leading to increased basal activity. | Allows for BTK-independent activation of the BCR pathway. | nih.govnih.govhaematologica.org |
Bruton's Tyrosine Kinase-Independent Bypass Signaling Pathway Activation
In some cases, resistance to zanubrutinib can occur without any genetic alterations in BTK or PLCG2. Instead, malignant B-cells can activate alternative, or "bypass," signaling pathways to maintain their proliferation and survival. These pathways can compensate for the loss of BTK signaling and are a significant challenge in the long-term efficacy of BTK inhibitor therapy.
Activation of PI3K-Akt-mTOR Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival in many cancers, including B-cell malignancies. nih.govunife.it Activation of this pathway can provide a potent pro-survival signal that is independent of BTK. iwmf.comnih.gov In the context of BTK inhibitor resistance, the upregulation of PI3K-Akt-mTOR signaling can allow cancer cells to circumvent the effects of zanubrutinib. nih.govnih.gov This activation can be driven by various upstream signals or by mutations in components of the pathway itself. The synergy between the BCR and PI3K pathways suggests that dual inhibition could be a promising strategy to overcome resistance. iwmf.com
Role of LYN and SYK Kinases in Resistance Mechanisms
LYN and SYK are tyrosine kinases that function upstream of BTK in the BCR signaling pathway. nih.govnih.gov In some instances of BTK inhibitor resistance, these kinases can contribute to the activation of downstream signaling in a BTK-independent manner. iwmf.comnih.gov For example, certain "kinase-dead" mutants of BTK have been observed to interact with LYN, leading to the activation of downstream signaling pathways that bypass the need for PLCG2. iwmf.com Therefore, targeting LYN and SYK could represent a therapeutic strategy to overcome this form of zanubrutinib resistance. nih.gov
Non-Canonical NF-κB and MAPK Pathway Activation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical downstream effector of BCR signaling and plays a central role in the survival of normal and malignant B-cells. elsevierpure.comnih.gov While BTK is a key activator of the canonical NF-κB pathway, cancer cells can sometimes activate the non-canonical (or alternative) NF-κB pathway to bypass the effects of BTK inhibition. nih.gov This can be driven by mutations in genes such as MAP3K14, TRAF2, TRAF3, and BIRC3. nih.gov
CD40L-CD40 Signaling in Resistance
The interaction between CD40 ligand (CD40L) and its receptor CD40, a member of the tumor necrosis factor (TNF) receptor superfamily, is pivotal in B-cell proliferation and differentiation and has implications for lymphomagenesis. nih.gov Activation of the CD40 receptor by CD40L can trigger both the classical and alternative NF-κB signaling pathways. nih.gov Preclinical studies in mantle cell lymphoma (MCL) have demonstrated that stimulation of the alternative NF-κB pathway via CD40L can induce resistance to Bruton's Tyrosine Kinase (BTK) inhibitors. nih.gov
In a preclinical model, the stimulation of MCL cell lines with a recombinant oligomeric CD40L led to the nuclear translocation of the transcription factors p52 and RelB, key components of the alternative NF-κB pathway. nih.gov This activation rendered the cells independent of the classical NF-κB signaling and resulted in resistance to BTK inhibitors like ibrutinib. nih.gov This suggests a protective role for the tumor microenvironment, where cells expressing CD40L can create niches that shield MCL cells from the effects of BTK inhibition. nih.gov This highlights the therapeutic potential of targeting the alternative NF-κB signaling pathway to overcome this form of resistance. nih.gov
Role of the Tumor Microenvironment in Zanubrutinib Resistance (Preclinical Studies)
The tumor microenvironment plays a significant role in the development of resistance to BTK inhibitors. As indicated by preclinical research, interactions within the microenvironment, such as the CD40L-CD40 signaling axis, can confer resistance to malignant B-cells. nih.gov This interaction activates the alternative NF-κB pathway, making the cancer cells less dependent on the B-cell receptor (BCR) signaling that is targeted by zanubrutinib. nih.gov This creates a "microenvironmental niche" where tumor cells can survive despite BTK inhibition. nih.gov
Preclinical Strategies to Circumvent Zanubrutinib Resistance
To address the challenge of resistance to covalent BTK inhibitors like zanubrutinib, several preclinical strategies are being investigated. These approaches aim to either target the mutated BTK protein through different mechanisms or to engage alternative cell death pathways.
Development of Novel Non-Covalent Bruton's Tyrosine Kinase Inhibitors (e.g., Pirtobrutinib, Nemtabrutinib/ARQ 531)
A key strategy to overcome resistance mediated by mutations at the C481 residue of BTK is the development of non-covalent, reversible BTK inhibitors. iwmf.comnih.gov These agents bind to BTK in a manner that does not depend on the C481 residue, making them effective against both wild-type and C481-mutated BTK. iwmf.comviamedica.pl
Pirtobrutinib (LOXO-305) is a highly selective, non-covalent BTK inhibitor that has shown potent activity against both wild-type BTK and BTK with C481 substitution mutants in preclinical models. ashpublications.orgnih.gov It was developed to overcome various mechanisms of resistance to covalent BTK inhibitors. ashpublications.orgnih.gov Preclinical data has demonstrated its efficacy in patients with BTK C481S mutations. ashpublications.org However, resistance to pirtobrutinib can also emerge through other non-C481S BTK mutations. ashpublications.orgpreprints.org
Nemtabrutinib (ARQ 531, MK-1026) is another orally bioavailable, reversible BTK inhibitor designed to inhibit both wild-type and C481S-mutated BTK. viamedica.plaacrjournals.orgcllsociety.org Preclinical studies have shown that nemtabrutinib can induce cytotoxicity in chronic lymphocytic leukemia (CLL) cells with or without the C481S mutation. aacrjournals.org It also showed efficacy in preclinical models of Richter's transformation. aacrjournals.org Nemtabrutinib's mechanism involves inhibiting kinases upstream of the BTK signaling pathway. aacrjournals.orgresearchgate.net
| Compound | Mechanism of Action | Activity Against C481 Mutants | Reference |
|---|---|---|---|
| Pirtobrutinib | Non-covalent, reversible BTK inhibitor | Yes | ashpublications.orgnih.gov |
| Nemtabrutinib (ARQ 531) | Non-covalent, reversible BTK inhibitor | Yes | viamedica.plaacrjournals.org |
Exploration of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic approach to overcome drug resistance. iwmf.comnih.gov These heterobifunctional molecules are designed to induce the degradation of a target protein by recruiting the ubiquitin-proteasome system. nih.gov BTK-targeted PROTACs have been developed that can efficiently induce the degradation of the BTK protein in CLL cells. frontiersin.org Preclinical studies have shown that these PROTACs can effectively inhibit BCR signaling in both wild-type and ibrutinib-resistant CLL cells, including those with the C481S mutation. frontiersin.org This approach provides a basis for further preclinical investigation of BTK PROTACs as a strategy to overcome resistance to covalent BTK inhibitors. frontiersin.org
Preclinical Combinatorial Therapy Approaches with Zanubrutinib
Combining zanubrutinib with other targeted agents is a promising strategy to overcome or prevent resistance. iwmf.comnih.gov
Combination with PI3K Inhibitors
Resistance to Bruton's tyrosine kinase (BTK) inhibitors like zanubrutinib can develop through the activation of alternative pro-survival signaling pathways. researchgate.net One of the key compensatory mechanisms is the activation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. researchgate.netiwmf.com The B-cell receptor (BCR) signaling network, crucial for B-cell survival and proliferation, involves both BTK and PI3K. iwmf.compatsnap.com When the BCR is stimulated, PI3K is activated, leading to the generation of PI(3,4,5)P3, which helps recruit BTK to the cell membrane. iwmf.com
Given that these two pathways are tightly linked and can act in synergy to promote cell survival, dual inhibition is a rational strategy to overcome resistance. iwmf.com In cases of acquired resistance to covalent BTK inhibitors, activation of the PI3K/AKT pathway has been observed. nih.gov Preclinical studies and clinical trials are exploring the combination of zanubrutinib with PI3K inhibitors. iwmf.comnih.gov The goal is to simultaneously block parallel survival signals, potentially leading to more durable responses and overcoming resistance mediated by the PI3K pathway. iwmf.commdpi.com
Table 1: Preclinical Rationale for Zanubrutinib and PI3K Inhibitor Combination
| Feature | Description |
|---|---|
| Mechanism of Resistance | Activation of the compensatory PI3K/AKT/mTOR signaling pathway bypasses BTK inhibition. researchgate.netnih.gov |
| Therapeutic Rationale | Dual blockade of two key nodes (BTK and PI3K) within the BCR signaling cascade. iwmf.com |
| Expected Outcome | Overcoming acquired resistance and potentially inducing deeper, more durable responses in B-cell malignancies. iwmf.commdpi.com |
Combination with MEK Inhibitors (e.g., Pimasertib)
Activation of the Mitogen-activated protein kinase (MAPK) pathway is another mechanism implicated in resistance to BTK inhibitors. researchgate.netnih.gov The MAPK pathway, which includes MEK1/2, is a downstream component of BCR signaling and can contribute to cell proliferation and survival independently of the BTK-PLCγ2 axis. frontiersin.org
Preclinical studies have investigated the combination of BTK inhibitors with MEK inhibitors, such as pimasertib. In preclinical models of aggressive lymphomas, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL), combining the MEK inhibitor pimasertib with a BTK inhibitor resulted in strong synergistic anti-tumor activity. nih.gov This synergy was observed in various cell lines and confirmed in in vivo xenograft models. nih.gov These findings provide a strong basis for investigating the combination of zanubrutinib with MEK inhibitors as a strategy to counteract resistance driven by the MAPK pathway. nih.govnih.gov
Combination with BET Bromodomain Inhibitors (e.g., Birabresib)
Epigenetic modifications play a significant role in tumor cell survival and drug resistance. BET (Bromodomain and Extra-Terminal domain) proteins are epigenetic readers that regulate the transcription of key oncogenes. The activation of pathways involving transcription factors like NF-κB is a known mechanism of resistance to BTK inhibitors. researchgate.netnih.gov BET bromodomain inhibitors, such as Birabresib, can downregulate the expression of oncogenes and survival factors, making them an attractive partner for combination therapies. The combination of BET inhibitors with BTK inhibitors is being explored as a potential strategy to overcome resistance in B-cell malignancies by targeting transcriptional addiction. nih.gov
Combination with XPO1 Antagonists (e.g., Selinexor)
Exportin 1 (XPO1) is a nuclear export protein responsible for transporting various tumor suppressor proteins and cell cycle regulators out of the nucleus, thereby inactivating them. nih.govmdpi.com Overexpression of XPO1 is common in many cancers and contributes to oncogenesis. mdpi.com Selinexor is a first-in-class, oral selective inhibitor of nuclear export (SINE) that blocks XPO1, forcing the nuclear retention and functional activation of tumor suppressor proteins. nih.govkaryopharm.com
Resistance to BTK inhibitors can be associated with the continued activity of the NF-κB pathway. nih.gov Preclinical studies have shown that selinexor can overcome intrinsic resistance to the first-generation BTK inhibitor ibrutinib in mantle cell lymphoma by inducing nuclear retention of IκB, an inhibitor of NF-κB. nih.gov A preclinical study investigating the combination of zanubrutinib with selinexor in primary central nervous system lymphoma (PCNSL) models demonstrated a synergistic anti-tumor effect. nih.gov The combination was found to prevent the development of selinexor resistance by inhibiting AKT signaling, prolonging survival in vivo compared to single-agent treatment. nih.gov These findings provide a strong rationale for combining zanubrutinib with XPO1 antagonists to overcome resistance. nih.govnih.gov
Combination with Anti-CD20 Monoclonal Antibodies (e.g., Rituximab, Obinutuzumab)
Combining targeted agents with different mechanisms of action is a cornerstone of modern cancer therapy. Anti-CD20 monoclonal antibodies, such as Rituximab and Obinutuzumab, are well-established treatments for B-cell malignancies. mdpi.com They work by targeting the CD20 protein on the surface of B-cells, leading to cell death through various mechanisms, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity.
Combination with Immune Checkpoint Inhibitors
There is a growing understanding that BTK inhibitors not only affect tumor cells directly but also modulate the tumor microenvironment and immune cell function. ashpublications.org Preclinical studies suggest that BTK inhibitors can enhance T-cell activity, which provides a rationale for combining them with immune checkpoint inhibitors (ICIs) that work by unleashing the anti-tumor activity of the immune system. nih.gov
The combination of zanubrutinib with the PD-1 inhibitor tislelizumab has been investigated in the context of CAR T-cell therapy for large B-cell lymphoma (LBCL). nih.govresearchgate.net This combination has shown the potential to improve clinical outcomes and counteract T-cell exhaustion. nih.govresearchgate.net The strategy of combining zanubrutinib with ICIs is being explored to leverage potential immunomodulatory effects and improve responses in patients with B-cell malignancies. iwmf.comnih.gov
Preclinical Synergy with Chimeric Antigen Receptor (CAR) T-Cell Therapy
Chimeric Antigen Receptor (CAR) T-cell therapy is a potent immunotherapy for B-cell malignancies. researchgate.net However, challenges such as T-cell exhaustion and an immunosuppressive tumor microenvironment can limit its efficacy. ashpublications.org Preclinical and clinical studies have explored combining BTK inhibitors with CAR T-cell therapy to improve outcomes. ashpublications.org The rationale is that BTK inhibition may preserve CAR T-cell functionality and favorably modulate the tumor microenvironment. ashpublications.orgcancer.gov
Some studies have shown that BTK inhibitors can promote T-cell proliferation and reduce the expression of exhaustion markers. ashpublications.org However, the results with zanubrutinib specifically have been mixed in preclinical models. One study found that zanubrutinib did not produce a significant synergistic effect with CD19 CAR-T cells in either in vitro or in vivo lymphoma models, whereas the first-generation inhibitor ibrutinib did show a benefit. nih.gov Conversely, other reports from clinical series suggest that combining zanubrutinib with CAR T-cell therapy demonstrates notable efficacy and good tolerability in patients with relapsed/refractory large B-cell lymphoma. nih.gov Several clinical trials are currently underway to formally investigate the efficacy of administering zanubrutinib before and/or after CAR T-cell infusion. cancer.govclinicaltrials.gov
Table 2: Investigated Combination Strategies with Zanubrutinib
| Combination Agent Class | Example Agent(s) | Preclinical Rationale | Key Findings |
|---|---|---|---|
| MEK Inhibitors | Pimasertib | Overcome resistance via MAPK pathway activation. nih.gov | Strong synergistic anti-tumor activity in lymphoma models. nih.gov |
| XPO1 Antagonists | Selinexor | Restore nuclear localization of tumor suppressor proteins; inhibit NF-κB. nih.govnih.gov | Synergistic effect in PCNSL models; prevents selinexor resistance. nih.gov |
| Anti-CD20 Antibodies | Rituximab, Obinutuzumab | Dual targeting of extracellular CD20 and intracellular BCR signaling. mdpi.com | High response rates observed in early clinical studies. mdpi.com |
| Immune Checkpoint Inhibitors | Tislelizumab | Modulate tumor microenvironment and counteract T-cell exhaustion. nih.gov | Potential to enhance efficacy of immunotherapy. nih.govresearchgate.net |
| CAR T-Cell Therapy | CD19 CAR-T | Preserve CAR T-cell function and modulate the tumor microenvironment. ashpublications.org | Mixed preclinical results; ongoing clinical trials are assessing synergy. nih.govnih.gov |
In Vitro Drug Metabolism and Transporter Interactions of Zanubrutinib
Cytochrome P450-Mediated Metabolism of Zanubrutinib (B611923)
In vitro studies have been crucial in elucidating the role of cytochrome P450 (CYP) enzymes in the metabolism of zanubrutinib.
Phenotyping studies conducted in vitro have identified cytochrome P450 3A (CYP3A) as the primary CYP isoform responsible for the metabolism of zanubrutinib. nih.govresearchgate.netnih.gov This finding has been corroborated by further in vitro investigations. beonemedicines.com Specifically, CYP3A4 is the major enzyme involved in its metabolic processes. oncologynewscentral.comcancercareontario.ca
The potential for zanubrutinib to cause reversible inhibition of various CYP enzymes has been evaluated in human liver microsomes. Zanubrutinib demonstrated mild reversible inhibition against CYP2C8, CYP2C9, and CYP2C19, with half-maximal inhibitory concentration (IC₅₀) values of 4.03 µM, 5.69 µM, and 7.80 µM, respectively. nih.govresearchgate.netnih.gov For other isoforms, such as CYP1A2, CYP2B6, CYP2D6, and CYP3A4, the IC₅₀ for reversible inhibition was greater than 10 µM. fda.gov Additionally, zanubrutinib did not show time-dependent inhibition for any of the tested CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A. fda.gov
Table 1: In Vitro Reversible Inhibition of CYP Isoforms by Zanubrutinib
| CYP Isoform | IC₅₀ (µM) |
|---|---|
| CYP2C8 | 4.03 nih.govresearchgate.netnih.gov |
| CYP2C9 | 5.69 nih.govresearchgate.netnih.gov |
| CYP2C19 | 7.80 nih.govresearchgate.netnih.gov |
| CYP1A2 | >100 fda.gov |
| CYP2B6 | >100 fda.gov |
| CYP2D6 | >10 fda.gov |
Studies using human hepatocytes have revealed that zanubrutinib has the potential to induce several CYP enzymes. nih.govresearchgate.netnih.gov Specifically, zanubrutinib demonstrated induction potential for CYP3A4, CYP2B6, and CYP2C enzymes. nih.govresearchgate.netnih.gov In vitro, it has been identified as an inducer of CYP2B6 and CYP2C8. fda.gov Further investigations in human hepatocytes showed that zanubrutinib at concentrations of 0.3, 3, and 30 µM increased CYP3A4 mRNA levels by 3.5-, 13.1-, and 15.0-fold, respectively, compared to the vehicle control. nih.gov At concentrations of 3 and 30 µM, it increased CYP2C8 mRNA levels by 5.0- and 9.8-fold, respectively. nih.gov The induction of CYP1A2, CYP2B6, and CYP2C9 mRNA was less than fourfold at concentrations up to 30 µM. nih.gov In vivo, zanubrutinib is considered a weak inducer of CYP3A4 and CYP2C19. oncologynewscentral.com
Transporter Substrate and Inhibitor Characterization of Zanubrutinib (In Vitro)
The interaction of zanubrutinib with various drug transporters has been assessed in vitro to determine if it is a substrate or an inhibitor of these proteins.
In vitro transport assays have shown that zanubrutinib is a potential substrate of the efflux transporter P-glycoprotein (P-gp). nih.govresearchgate.netnih.gov This was suggested by results from a Caco-2 monolayer model, where the efflux ratio decreased in the presence of P-gp inhibitors. fda.gov However, zanubrutinib is not a substrate for several other transporters, including the human breast cancer resistance protein (BCRP), organic anion transporting polypeptide (OATP)1B1/1B3, organic cation transporter (OCT)2, or organic anion transporter (OAT)1/3. nih.govresearchgate.netnih.govresearchgate.net
Table 2: Summary of Zanubrutinib's In Vitro Transporter Interactions
| Transporter | Substrate Status | Inhibitor Status |
|---|---|---|
| P-glycoprotein (P-gp) | Yes nih.govresearchgate.netnih.govoncologynewscentral.com | Yes oncologynewscentral.com / No (up to 10.0 µM) nih.govresearchgate.netnih.gov |
| Breast Cancer Resistance Protein (BCRP) | No nih.govresearchgate.netnih.gov | No (up to 5.0 µM) nih.govresearchgate.netnih.gov |
| Organic Anion Transporting Polypeptide (OATP)1B1 | No nih.govresearchgate.netnih.govoncologynewscentral.com | No (up to 5.0 µM) nih.govresearchgate.netnih.gov |
| Organic Anion Transporting Polypeptide (OATP)1B3 | No nih.govresearchgate.netnih.govoncologynewscentral.com | No (up to 5.0 µM) nih.govresearchgate.netnih.gov |
| Organic Cation Transporter (OCT)2 | No nih.govresearchgate.netnih.govoncologynewscentral.com | No oncologynewscentral.comcancercareontario.ca / Minor Inhibition at 5 µM fda.gov |
| Organic Anion Transporter (OAT)1 | No nih.govresearchgate.netnih.govoncologynewscentral.com | No (up to 5.0 µM) nih.govresearchgate.netnih.gov |
Academic Chemical Synthesis Pathways and Optimization of Zanubrutinib
Established Synthetic Routes for Zanubrutinib (B611923)
The synthesis of Zanubrutinib has been approached through various routes since its inception. An early and notable process begins with 4-phenoxybenzoic acid. mdpi.com This starting material is converted to its corresponding acid chloride, which then undergoes a Knoevenagel-type reaction with malononitrile (B47326) to yield a vinyl dinitrile intermediate. mdpi.comchemicalbook.com Subsequent methylation with trimethyl orthoformate produces an ether, which is then cyclized with hydrazine (B178648) hydrate (B1144303) to form the core pyrazole (B372694) ring. mdpi.comchemicalbook.com
This pyrazole intermediate is then reacted with a piperidine-containing vinylogous amide to construct the fused pyrazolo[1,5-a]pyrimidine (B1248293) system. chemicalbook.com The synthesis proceeds through the hydrogenation of this fused pyrimidine (B1678525) ring. Following this reduction, the Boc-protecting group on the piperidine (B6355638) is removed. chemicalbook.com A critical step in these routes is the resolution of the racemic mixture to isolate the desired (S)-enantiomer. chemicalbook.comgoogle.com This is often achieved through chiral salt resolution, for example, using L-dibenzoyl tartaric acid, after hydrolysis of the nitrile to the corresponding amide. chemicalbook.comgoogle.com The final step involves the acylation of the piperidine nitrogen with acryloyl chloride to furnish Zanubrutinib. mdpi.comchemicalbook.com
Computer-Assisted Synthesis Planning (CASP) in Zanubrutinib Production
The complexity of modern pharmaceutical molecules like Zanubrutinib has spurred the adoption of advanced computational methods to design and optimize synthetic routes. chemrxiv.orgresearchgate.netchemrxiv.org Computer-Assisted Synthesis Planning (CASP) has emerged as a revolutionary tool, leveraging data science, machine learning, and chemoinformatics to navigate the vast landscape of possible chemical transformations. chemrxiv.orgchemrxiv.orgelsevier.com
A notable case study involved the application of a CASP system, developed by Chemical Data Intelligence (CDI) Ltd. in collaboration with Shionogi & Co. Ltd., to devise a new synthesis for S-Zanubrutinib. chemrxiv.orgresearchgate.net This system utilizes iterative searches for synthesis routes, analogue routes, and specific chiral reactions to build a comprehensive synthesis plan. chemrxiv.orgchemrxiv.org This "human in the middle" approach, where expert chemists guide and refine the search criteria, has proven effective in developing routes that are shorter, greener, and more efficient than previously patented methods. chemrxiv.orgresearchgate.netchemrxiv.org
Data-driven techniques are at the heart of modern CASP. Instead of relying solely on expert-coded reaction rules, these systems extract millions of reaction templates from extensive databases of chemical literature and patents, such as Reaxys. chemrxiv.orgrsc.org This allows for a more comprehensive and unbiased exploration of potential synthetic pathways. For Zanubrutinib, long-range retrosynthetic searches were conducted, starting from the final product and working backward to identify potential starting materials and intermediates. chemrxiv.org These searches can be customized with specific parameters, such as limiting feedstocks to renewable, biomass-derived compounds. chemrxiv.org
Identification and Utilization of Key Chemical Intermediates and Feedstocks
The systematic analysis of synthetic routes via CASP has been instrumental in identifying crucial intermediates and feedstocks for Zanubrutinib production. chemrxiv.org Key intermediates that consistently appear in the most viable synthetic plans include 4-phenoxybenzoic acid (and its activated forms), various pyrazole derivatives such as 5-amino-1H-pyrazole-4-carbonitrile, and the fused pyrazolo[1,5-a]pyrimidine core. mdpi.comgoogle.comchemrxiv.org Specifically, compounds designated as 4PA, BPA, APPCN, and TBPPC were identified as key feedstocks and intermediates in a CASP-driven analysis, with the ring-forming reaction between APPCN and TBPPC being a critical step to form the main scaffold of Zanubrutinib. chemrxiv.org
Furthermore, there is a growing interest in sourcing these feedstocks from renewable resources. chemrxiv.orgresearchgate.net For example, CASP has been used to explore synthetic pathways to the key feedstock 4PA from lignin-derived molecules and to another key feedstock, BPA, from cellulose-derived platform molecules. chemrxiv.org This shift towards bio-based feedstocks is a critical aspect of developing more sustainable pharmaceutical manufacturing processes.
Development of Shorter, Greener, and More Efficient Synthetic Methodologies for Zanubrutinib
One of the significant achievements of using CASP was the design of a more efficient synthesis route compared to the initial 12-step benchmark. chemrxiv.orgelsevier.com This was accomplished by identifying alternative reactions and intermediates that streamline the process. chemrxiv.org For example, exploring new reactions to replace steps involving hazardous molecules is a key objective. chemrxiv.org The development of highly enantioselective iridium-catalyzed hydrogenation of the pyrazolo[1,5-a]pyrimidine intermediate presents a modern, efficient method for establishing the required stereochemistry, potentially avoiding classical resolution steps which can be inefficient. acs.orgnih.gov The use of safer and more efficient peptide coupling reagents, as explored in other green chemistry approaches, provides a model for future optimizations in the synthesis of Zanubrutinib and related compounds. beilstein-journals.org These advancements, driven by a combination of computational power and expert chemical knowledge, are paving the way for a more sustainable production of Zanubrutinib.
Q & A
Basic Research Questions
Q. What are the standard experimental models for evaluating (±)-Zanubrutinib’s efficacy in B-cell malignancies?
- Methodological Answer : Preclinical studies typically employ xenograft models using human-derived B-cell lymphoma cell lines (e.g., MCL, CLL) implanted in immunodeficient mice. Efficacy is measured via tumor volume regression, survival prolongation, and biomarker analysis (e.g., BTK occupancy). For clinical validation, phase III trials use progression-free survival (PFS) and overall response rate (ORR) as primary endpoints, with long-term follow-up to assess durability .
Q. How is the optimal dosage of (±)-Zanubrutinib determined in preclinical and clinical studies?
- Methodological Answer : Preclinical dosing relies on pharmacokinetic/pharmacodynamic (PK/PD) modeling, assessing plasma concentration curves and target inhibition. Clinically, phase I trials use a 3+3 dose-escalation design to identify the maximum tolerated dose (MTD), while phase II/III trials validate efficacy at MTD. Key parameters include AUC (area under the curve) and trough concentration (Cmin) to ensure sustained BTK inhibition .
Q. What are the primary endpoints and statistical methods used in (±)-Zanubrutinib clinical trials?
- Methodological Answer : Primary endpoints include ORR (per Lugano criteria) and PFS, analyzed via Kaplan-Meier survival curves and Cox proportional hazards models. Secondary endpoints often incorporate safety profiles (CTCAE v5.0) and minimal residual disease (MRD) status. Adaptive trial designs are recommended to accommodate interim analyses for early efficacy signals .
Advanced Research Questions
Q. How can researchers reconcile conflicting survival data from different (±)-Zanubrutinib trials, such as OS (overall survival) discrepancies in relapsed/refractory MCL?
- Methodological Answer : Conflicting OS data may arise from heterogeneous patient populations or differing follow-up durations. To address this:
- Conduct meta-analyses with individual patient data (IPD) to adjust for covariates (e.g., prior therapies, genetic subtypes).
- Apply sensitivity analyses using alternative extrapolation models (e.g., Weibull vs. log-normal) to test OS assumptions.
- Reference: A 2022 study resolved OS discrepancies by modeling linear convergence of hazard rates post-30 months, validated via bootstrap resampling .
Q. What methodologies are recommended for integrating multi-omics data to investigate (±)-Zanubrutinib resistance mechanisms?
- Methodological Answer :
- Genomic : Whole-exome sequencing to identify mutations in BTK or PLCG2.
- Transcriptomic : Single-cell RNA-seq to map clonal evolution in resistant subpopulations.
- Proteomic : Phospho-proteomics to quantify downstream BCR signaling nodes (e.g., AKT, ERK).
- Use mixed-effects models to correlate omics layers with clinical outcomes, ensuring FDR correction for multiple comparisons .
Q. How should researchers design a comparative efficacy study between (±)-Zanubrutinib and other BTK inhibitors (e.g., ibrutinib)?
- Methodological Answer :
- Trial Design : Randomized crossover or head-to-head trials with matched patient cohorts (e.g., similar TP53 mutation rates).
- Outcome Measures : Include BTK selectivity ratios (via biochemical assays) and incidence of off-target AEs (e.g., atrial fibrillation).
- Statistical Analysis : Use non-inferiority margins (e.g., ΔORR ≤10%) with Bayesian hierarchical models to account for inter-study variability .
Key Considerations for Reproducibility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
